

Physical and chemical properties of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-1-(4-tert-butylphenyl)ethanone
Cat. No.:	B029356

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-1-(4-tert-butylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-tert-butylphenyl)ethanone is an alpha-brominated ketone derivative of 4'-tert-butylacetophenone. This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, allows for a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and potential areas of application.

Physical and Chemical Properties

The physical and chemical properties of **2-Bromo-1-(4-tert-butylphenyl)ethanone** are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ BrO	[1]
Molecular Weight	255.15 g/mol	[1]
Appearance	White to off-white crystalline solid (inferred from parent compound)	[2]
Melting Point	52-53 °C (for the related compound 2-Bromo-1-(p-tolyl)ethanone)	[3]
Boiling Point	305.8 °C at 760 mmHg	[4] [5] [6]
Density	1.27 g/cm ³ [4] [6]	
Solubility	Low solubility in water; soluble in organic solvents like ether, chloroform, and acetone (inferred from parent compound) [2]	
Flash Point	36.7 °C	[4]
Refractive Index	1.534	[5]
PSA (Polar Surface Area)	17.07 Å ²	[1]
XLogP3	3.88	[5]

Chemical Reactivity

The primary site of reactivity in **2-Bromo-1-(4-tert-butylphenyl)ethanone** is the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This reactivity is characteristic of alpha-halo ketones and is fundamental to their utility in organic synthesis.

Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions where the bromide ion is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the alpha position to the carbonyl group.

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, alpha-bromo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

Synthesis of Heterocycles: **2-Bromo-1-(4-tert-butylphenyl)ethanone** is a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and benzofurans, which are important scaffolds in medicinal chemistry.[7]

Spectroscopic Data

While specific spectroscopic data for **2-Bromo-1-(4-tert-butylphenyl)ethanone** is not readily available in the searched literature, the expected spectral characteristics can be inferred from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the -CH₂Br group, typically in the range of δ 4.0-4.5 ppm. The protons of the tert-butyl group will appear as a singlet around δ 1.3 ppm. The aromatic protons will exhibit a characteristic pattern for a 1,4-disubstituted benzene ring.

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 190 ppm. The carbon of the -CH₂Br group is expected in the range of 30-35 ppm. Signals for the aromatic carbons and the tert-butyl group will also be present.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, usually between 500 and 750 cm⁻¹.[8]

Experimental Protocols

Synthesis of **2-Bromo-1-(4-tert-butylphenyl)ethanone** (General Procedure)

This protocol is adapted from general methods for the alpha-bromination of ketones.

Materials:

- 4'-tert-Butylacetophenone

- Bromine (Br_2)
- Acetic acid (or another suitable solvent like chloroform or dioxane)
- Anhydrous aluminum chloride (optional, as a catalyst)^[9]
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate or magnesium sulfate
- Appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

- Dissolve 4'-tert-butylacetophenone in a suitable solvent (e.g., acetic acid) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
- Cool the mixture in an ice bath.
- Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extract the product with an organic solvent.
- Wash the organic layer with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4).
- Remove the solvent under reduced pressure to obtain the crude product.

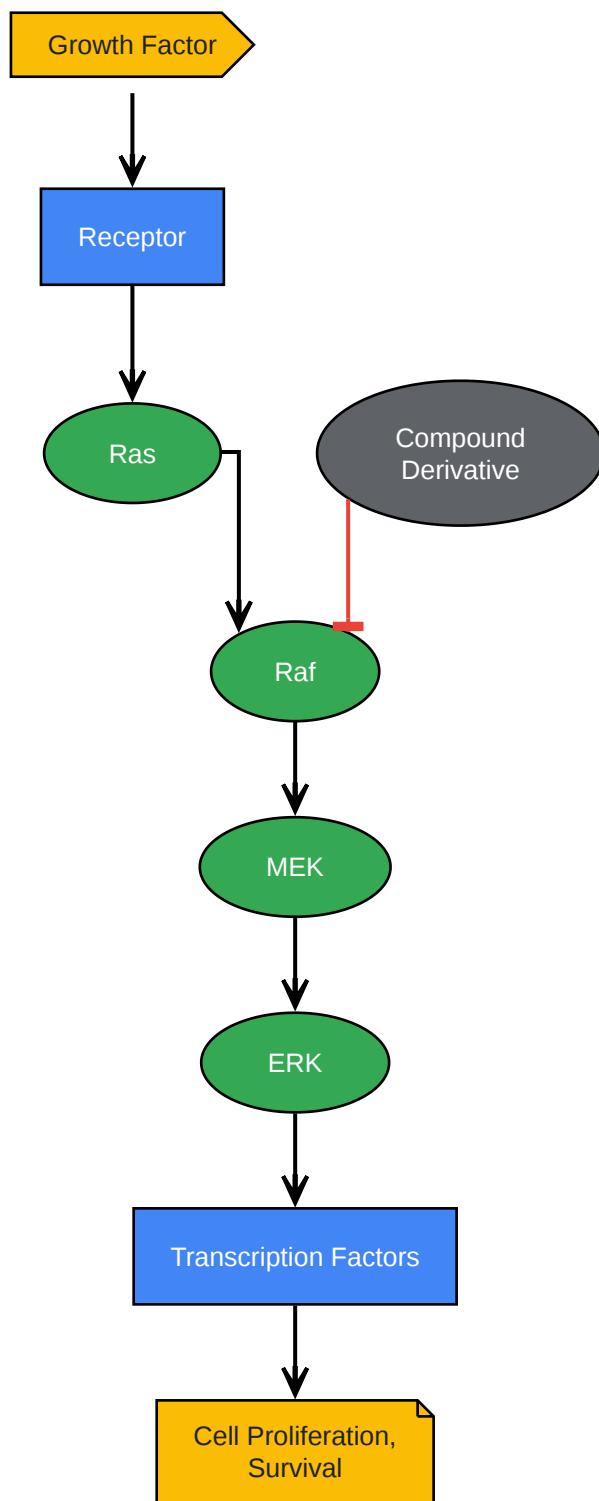
Purification of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Recrystallization:

- Select a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water, n-hexane).
- Dissolve the crude product in a minimal amount of the hot solvent.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[\[10\]](#)

Column Chromatography:

- Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.[\[10\]](#)


Potential Applications in Drug Development and Signaling Pathways

While there is no direct evidence in the searched literature for the involvement of **2-Bromo-1-(4-tert-butylphenyl)ethanone** in specific signaling pathways, structurally related brominated acetophenone derivatives have been shown to exhibit biological activity. For instance, some brominated phenylethanones have been investigated for their effects on inflammatory pathways.[\[11\]](#)[\[12\]](#)

It is plausible that **2-Bromo-1-(4-tert-butylphenyl)ethanone** or its derivatives could modulate signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated

B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are crucial in inflammation and cancer.[\[11\]](#)[\[12\]](#) Further research is required to validate these potential biological activities.

Below are hypothetical diagrams illustrating how a derivative of this compound might interact with these pathways, based on the activity of similar molecules.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. rsc.org [rsc.org]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 2-Bromo-1-(4-(tert-butyl)phenyl)ethanone, CAS No. 30095-47-7 - iChemical [ichemical.com]
- 7. benchchem.com [benchchem.com]
- 8. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Bromo-1-(4-tert-butylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029356#physical-and-chemical-properties-of-2-bromo-1-4-tert-butylphenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com